molecular formula C8H17N B13567721 (3-Isopropylcyclobutyl)methanamine

(3-Isopropylcyclobutyl)methanamine

Katalognummer: B13567721
Molekulargewicht: 127.23 g/mol
InChI-Schlüssel: IGCDLJICVQUWJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Propan-2-yl)cyclobutyl]methanamine: is an organic compound with the molecular formula C8H17N It is a cyclobutyl derivative with an isopropyl group attached to the cyclobutane ring and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [3-(propan-2-yl)cyclobutyl]methanamine typically involves the cyclization of suitable precursors followed by functional group transformations One common method is the cyclization of an appropriate diene or dihalide precursor under conditions that favor the formation of the cyclobutane ring

Industrial Production Methods: Industrial production of [3-(propan-2-yl)cyclobutyl]methanamine may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and yield. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [3-(Propan-2-yl)cyclobutyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes derived from the compound back to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted cyclobutyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [3-(propan-2-yl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features could make it a candidate for studying enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine: In medicinal chemistry, [3-(propan-2-yl)cyclobutyl]methanamine could be explored for its potential pharmacological properties. Its derivatives might exhibit activity against specific biological targets, making it a lead compound for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for applications in polymer science and the production of advanced materials.

Wirkmechanismus

The mechanism of action of [3-(propan-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved could include signal transduction cascades, enzyme inhibition, or activation, depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

    Cyclobutylmethanamine: Lacks the isopropyl group, making it less sterically hindered.

    Isopropylcyclobutylamine: Similar structure but with different positioning of the functional groups.

    Cyclobutylisopropylamine: Another isomer with a different arrangement of the isopropyl and amine groups.

Uniqueness: [3-(Propan-2-yl)cyclobutyl]methanamine is unique due to the specific positioning of the isopropyl group on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its similar compounds.

Eigenschaften

Molekularformel

C8H17N

Molekulargewicht

127.23 g/mol

IUPAC-Name

(3-propan-2-ylcyclobutyl)methanamine

InChI

InChI=1S/C8H17N/c1-6(2)8-3-7(4-8)5-9/h6-8H,3-5,9H2,1-2H3

InChI-Schlüssel

IGCDLJICVQUWJS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CC(C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.